molecular formula C11H13N B8786753 2-(1H-inden-3-yl)ethan-1-amine

2-(1H-inden-3-yl)ethan-1-amine

Cat. No.: B8786753
M. Wt: 159.23 g/mol
InChI Key: HROPOWFHTDKPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-inden-3-yl)ethan-1-amine is an organic compound with the molecular formula C11H13N It is a derivative of indene, a bicyclic hydrocarbon, and features an ethanamine group attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1H-inden-3-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of indene-3-carbonitrile using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with dilute acid . Another method involves the hydrogenation of indene-3-carboxylic acid to form the corresponding alcohol, which is then converted to the amine via reductive amination .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of indene derivatives under controlled conditions. This process often employs palladium or platinum catalysts to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-inden-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indene-3-carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the compound can yield indene-3-ethanol.

    Substitution: The ethanamine group can undergo nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium tetrahydridoaluminate in ethoxyethane.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

    Oxidation: Indene-3-carboxylic acid.

    Reduction: Indene-3-ethanol.

    Substitution: Various substituted indene derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-inden-3-yl)ethan-1-amine involves its interaction with various molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, influencing their activity. The indene ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function . These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the indene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-(3H-inden-1-yl)ethanamine

InChI

InChI=1S/C11H13N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8,12H2

InChI Key

HROPOWFHTDKPDU-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(2-(1H-Indene-1-yl)ethyl)hydroxylamine (85 mg, 0.486 mmol) was added to a slurry of zinc dust (104 mg, 1.59 mmol) in glacial acetic acid (3 ml), and the mixture was heated at 65° for 2 hours. The mixture was cooled and filtered, then made basic with conc. ammonium hydroxide and extracted with ether. The ether layer was washed with water, then with brine, dried ober sodium sulfate, filtered, and evaporated to dryness in vacuo. The residue was chromatographed on a silica gel column eluted with 90:10:1 of CH2Cl2 :MeOH:NH4OH. The product fractions were evaporated to dryness in vacuo to give (2-(1H-indene-3-yl)ethyl)amine.
Name
N-(2-(1H-Indene-1-yl)ethyl)hydroxylamine
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
104 mg
Type
catalyst
Reaction Step One

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